6-iodo-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one
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Overview
Description
6-IODO-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of an indole moiety, a quinazolinone core, and an iodo substituent. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-IODO-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves multiple steps, including the formation of the indole moiety and the quinazolinone core. One common synthetic route involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with amines . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
6-IODO-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-IODO-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to the modulation of cellular processes . The quinazolinone core can inhibit specific enzymes and signaling pathways, contributing to its biological activities . The iodo substituent may enhance the compound’s binding affinity to its molecular targets, increasing its potency .
Comparison with Similar Compounds
6-IODO-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can be compared with other similar compounds, such as:
6-Iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl(4-methoxyphenyl)methanone: This compound also contains an indole moiety and an iodo substituent but differs in its overall structure and functional groups.
Indole derivatives: Various indole derivatives have been studied for their biological activities, and the presence of different substituents can significantly impact their properties.
Quinazolinone derivatives: Similar to 6-IODO-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE, other quinazolinone derivatives have shown diverse biological activities and are being explored for their therapeutic potential.
Properties
Molecular Formula |
C26H20IN3O |
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Molecular Weight |
517.4 g/mol |
IUPAC Name |
6-iodo-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C26H20IN3O/c1-16-6-5-7-19(14-16)30-25(29-24-12-10-18(27)15-22(24)26(30)31)13-11-20-17(2)28-23-9-4-3-8-21(20)23/h3-15,28H,1-2H3/b13-11+ |
InChI Key |
MBVVEGLRSITDMH-ACCUITESSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=C(NC5=CC=CC=C54)C |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=C(NC5=CC=CC=C54)C |
Origin of Product |
United States |
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